molecular formula C10H14O B1165114 2E,4Z,6E-Decatrienal

2E,4Z,6E-Decatrienal

Número de catálogo: B1165114
Peso molecular: 150.22
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2E,4Z,6E-Decatrienal, also known as this compound, is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Marine Ecology

2E,4Z,6E-Decatrienal plays a significant role in marine ecosystems as a defensive metabolite produced by diatoms. Research has shown that this compound can influence the growth of various marine bacteria and phytoplankton species. For example, studies indicate that exposure to this compound can reduce the growth rates of certain bacterial strains and phytoplankton, thereby affecting community structures within marine environments . These interactions highlight the compound's potential as a natural biocide that could regulate microbial populations and phytoplankton dynamics.

Gene Expression Modulation

The compound has been linked to the modulation of gene expression related to stress responses in marine organisms. In studies involving sea urchin embryos, exposure to this compound resulted in significant changes in the expression of genes associated with development and differentiation processes. This suggests that the compound may play a role in the developmental biology of marine species by influencing their response to environmental stressors .

Flavor Compound

In food science, this compound is recognized for its contribution to flavor profiles in various food products. It is formed during lipid oxidation processes and can significantly affect the aroma and taste of foods. Studies have shown that this compound is involved in the formation of volatile compounds during the Maillard reaction, which is crucial for developing flavors in thermally processed foods . Its presence can enhance sensory attributes, making it valuable in food formulation.

Potential Antioxidant Properties

There is emerging interest in the antioxidant properties of this compound. Some studies suggest that compounds derived from lipid oxidation may exhibit protective effects against oxidative stress in food systems. This could lead to improved shelf life and quality of food products by mitigating rancidity and spoilage caused by oxidative reactions .

Pharmacological Research

The biological activities of this compound extend into pharmacological research as well. Its structural characteristics suggest potential interactions with biological targets that could be exploited for therapeutic purposes. Preliminary studies indicate that similar compounds may possess anti-inflammatory or antimicrobial properties; however, more research is needed to fully understand the therapeutic implications of this compound specifically .

Comprehensive Data Table

Application AreaDescriptionKey Findings
Marine EcologyDefensive metabolite affecting microbial growthReduces growth rates of bacteria and phytoplankton
Gene ExpressionModulates stress response genes in marine organismsSignificant gene expression changes observed
Food ScienceFlavor compound contributing to aroma profilesEnhances sensory attributes through lipid oxidation
Antioxidant PropertiesPotential protective effects against oxidative stressMay improve shelf life and quality of food products
Pharmacological ResearchPossible therapeutic applicationsSimilar compounds show anti-inflammatory effects

Case Studies

  • Impact on Marine Bacterial Communities : A study conducted by Ribalet et al. demonstrated that different strains of marine bacteria exhibited variable responses to exposure to polyunsaturated aldehydes including this compound. The results indicated a selective pressure on bacterial community structures based on their sensitivity to these compounds .
  • Flavor Development in Food Products : Research analyzing model reactions involving lysine or glycine with lipid-derived aldehydes found that this compound contributed significantly to the formation of desirable flavor compounds during thermal processing. This highlights its importance in food chemistry and sensory science .

Propiedades

Fórmula molecular

C10H14O

Peso molecular

150.22

Sinónimos

2E,4Z,6E-Decatrienal

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.